molecular formula C8H10S B1218373 1-Phenylethanethiol CAS No. 6263-65-6

1-Phenylethanethiol

Cat. No.: B1218373
CAS No.: 6263-65-6
M. Wt: 138.23 g/mol
InChI Key: QZZBJCFNHPYNKO-UHFFFAOYSA-N
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Description

1-Phenylethanethiol, also known as α-methylbenzenemethanethiol, is an organic compound with the molecular formula C8H10S. It is a colorless to pale yellow liquid with a strong, characteristic odor. This compound is a thiol, meaning it contains a sulfur-hydrogen (SH) group attached to a carbon atom. Thiols are known for their distinct and often unpleasant odors, which are reminiscent of garlic or rotten eggs.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylethanethiol can be synthesized through several methods. One common method involves the reaction of 1-phenylethanol with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure. Another method involves the reduction of 1-phenylethyl disulfide using a reducing agent like lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic hydrogenation of 1-phenylethyl disulfide. This process involves the use of a metal catalyst, such as palladium or platinum, and hydrogen gas. The reaction is carried out at elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

1-Phenylethanethiol undergoes various chemical reactions, including:

    Oxidation: When exposed to oxidizing agents, this compound can be oxidized to form 1-phenylethyl disulfide.

    Reduction: The compound can be reduced to form 1-phenylethanol.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: 1-Phenylethyl disulfide.

    Reduction: 1-Phenylethanol.

    Substitution: Various substituted phenylethyl derivatives, depending on the reagent used.

Scientific Research Applications

1-Phenylethanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to introduce thiol groups into molecules. It is also used in the synthesis of gold clusters and other metal complexes.

    Biology: The compound is used in studies involving thiol-based bioconjugation and protein modification.

    Industry: this compound is used in the production of fragrances and flavors due to its strong odor. It is also used as an intermediate in the synthesis of other chemicals.

Comparison with Similar Compounds

1-Phenylethanethiol can be compared with other similar thiol compounds, such as:

    2-Phenylethanethiol: This compound has a similar structure but with the thiol group attached to the second carbon atom instead of the first. It has different chemical properties and reactivity.

    Benzyl mercaptan: This compound has a thiol group attached to a benzyl group. It has a similar odor but different reactivity due to the presence of the benzyl group.

    Thiophenol: This compound has a thiol group directly attached to a benzene ring. It is more reactive than this compound due to the electron-withdrawing effect of the benzene ring.

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it useful in different scientific and industrial applications.

Properties

IUPAC Name

1-phenylethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZBJCFNHPYNKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863734
Record name Benzenemethanethiol, .alpha.-methyl-
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Molecular Weight

138.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow oily liquid; Meat-like, pungent odour
Record name (+\/-)-1-Phenylethylmercaptan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1653/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water, Soluble (in ethanol)
Record name (+\/-)-1-Phenylethylmercaptan
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Density

1.017-1.021
Record name (+\/-)-1-Phenylethylmercaptan
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CAS No.

6263-65-6, 33877-11-1
Record name 1-Phenylethanethiol
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Record name 1-Phenylethanethiol
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Record name Benzenemethanethiol, alpha-methyl-, (S)-
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Record name Benzenemethanethiol, .alpha.-methyl-
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Record name Benzenemethanethiol, α-methyl
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Record name 1-PHENYLETHANETHIOL
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Record name (+/-)-1-Phenylethylmercaptan
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Synthesis routes and methods

Procedure details

In a synthesis carried out according to Hoppe, et al., Angew. Chem. Int. Ed., 36(24), 2784 (1997), at room temperature, 2.1 g of lithium aluminum hydride and 100 mL of methyl tertiary butyl ether are added to a 250 mL round-bottom flask. To this suspension 18 g of thioacetic acid S-(1-phenyl-ethyl)ester in 50 mL MTBE is added. The mixture is stirred for 15 h at room temperature. 5 mL of ethyl acetate and 2.5 mL of sodium hydroxide (1 M in water) are added. The reaction mixture is filtered over a sodium sulphate plug. The filtrate is concentrated to give 13.7 g of a yellow liquid which is purified by distillation.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-phenylethanethiol in food chemistry?

A: this compound is a key aroma compound responsible for the distinct aroma of certain foods. Research has identified it as the character impact compound in fresh curry leaves ( Murraya koenigii). [] Its potent sulfury and burnt odor, detectable even at low concentrations, significantly contributes to the overall sensory profile of curry leaves. []

Q2: How was this compound identified as a key aroma compound in curry leaves?

A: Researchers used a combination of techniques to pinpoint this compound's role in curry leaf aroma. Aroma extract dilution analysis (AEDA) revealed its high flavor dilution (FD) factor of 8192, indicating a strong sensory impact. [] This technique involves progressively diluting an aroma extract and identifying the compounds that remain detectable at high dilutions. The identification was further confirmed by comparing its retention indices, mass spectra, and odor properties with reference standards. []

Q3: Beyond curry leaves, are there other instances where this compound influences aroma profiles?

A: Yes, this compound has been identified as a contributing aroma compound in Pontianak orange ( Citrus nobilis Lour. var. microcarpa Hassk.) peel oil. [] This highlights its presence in diverse plant sources and its potential role in shaping the aroma of various fruits and other food products.

Q4: Is there research exploring the reactivity of this compound?

A: One study investigated the oxidation of this compound compared to its alcohol counterpart, 1-phenylethanol, using Sodium Anthraquinone-1-Monosulfonate (AMS) as the oxidizing agent. [] Results showed that this compound exhibits a significantly faster oxidation rate than 1-phenylethanol under alkaline conditions. [] This finding suggests its potential role in industrial processes, such as kraft pulping, where it might participate in redox reactions involving anthraquinones.

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